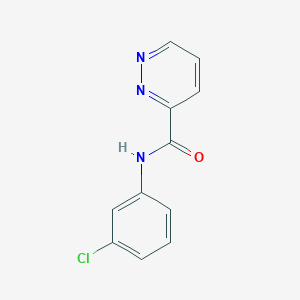
N-(3-chlorophenyl)pyridazine-3-carboxamide
Vue d'ensemble
Description
N-(3-chlorophenyl)pyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine rings are known for their unique physicochemical properties, including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity . These properties make pyridazine derivatives valuable in various fields, including medicinal chemistry and drug discovery .
Méthodes De Préparation
The synthesis of N-(3-chlorophenyl)pyridazine-3-carboxamide typically involves the reaction of 3-chlorophenylhydrazine with pyridazine-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure .
Analyse Des Réactions Chimiques
N-(3-chlorophenyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3-chlorophenyl)pyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyridazine derivatives.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique physicochemical properties, such as its ability to form hydrogen bonds and its high dipole moment, enable it to interact with biological molecules effectively . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N-(3-chlorophenyl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist used in the treatment of prostate cancer.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 used in the treatment of autoimmune diseases.
These compounds share the pyridazine core structure but differ in their specific substituents and biological activities, highlighting the versatility and potential of pyridazine derivatives in various applications .
Propriétés
IUPAC Name |
N-(3-chlorophenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-8-3-1-4-9(7-8)14-11(16)10-5-2-6-13-15-10/h1-7H,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZJOGDDIIQZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B4318230.png)
![8-AMINO-N-(3-METHYL-5-ISOXAZOLYL)-3,4-DIHYDRO-2H-1,4-ETHANOTHIENO[2,3-B][1,5]NAPHTHYRIDINE-7-CARBOXAMIDE](/img/structure/B4318232.png)
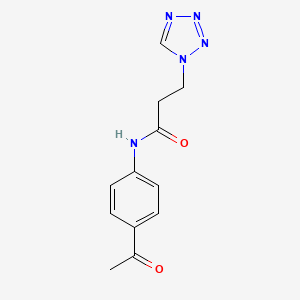
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4318250.png)
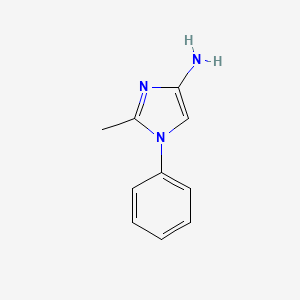
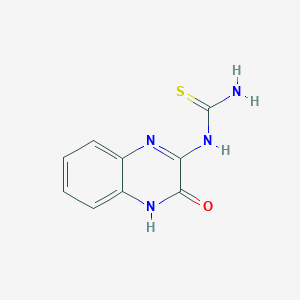

![3-[(2-phenoxyethyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4318271.png)
![3-[(2-chlorophenyl)imino]-6-ethoxy-3,4-dihydro-2H-1,4-benzothiazin-2-one](/img/structure/B4318274.png)
![2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-{2-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE](/img/structure/B4318279.png)

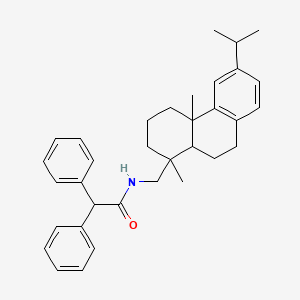
![METHYL 4-(3-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-4-OXO-1,3-THIAZOLAN-2-YL)BENZOATE](/img/structure/B4318310.png)
![2-(5-chloro-2-methoxyphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B4318328.png)
